(E)-methyl 3-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
(E)-methyl 3-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
This compound is related to the broader class of thiophenes, which have been studied for their synthesis and antibacterial activities. For example, Al-Adiwish et al. (2012) explored the synthesis of various thiophene compounds, highlighting their potential antibacterial properties (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Distant Functionalization in Electrophilic Reactions
Yang et al. (2000) reported on the use of thiophene-incorporating compounds in electrophilic reactions. This research showed how these compounds, including methyl thiophene-2-carboxylate, can be used in the synthesis of long-chain esters with significant applications in pharmaceuticals (Yang, Nandy, Selvakumar, & Fang, 2000).
Reactivity Studies
The reactivity of methyl esters of thiophene-2-carboxylic acids has been a subject of research, as demonstrated by Venter et al. (1978), who studied these esters' reactions through competitive nitration (Venter, Trushule, Litvinov, Ostapenko, & Liepin'sh, 1978).
Molecular Structure Analysis
Khan et al. (2013) synthesized a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, and reported its molecular structure, stabilized by hydrogen bonding and C-H...π interactions. This study is relevant for understanding the molecular interactions in similar compounds (Khan, Ibrar, Lal, Altaf, & White, 2013).
Rhodium-Catalyzed Alkenylation
Iitsuka et al. (2013) explored the C3-selective alkenylation of thiophene-2-carboxylic acids using a rhodium/silver-catalyzed oxidative coupling process. This study provides insights into chemical processes that could potentially be applied to the compound (Iitsuka, Schaal, Hirano, Satoh, Bolm, & Miura, 2013).
Properties
IUPAC Name |
methyl 3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-19(23)18-16(8-12-28-18)29(24,25)20-13-14-6-9-21(10-7-14)17(22)5-4-15-3-2-11-27-15/h2-5,8,11-12,14,20H,6-7,9-10,13H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBEEPXXCYDGB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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